Cas no 1805982-93-7 (5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid)

5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its difluoromethyl and methoxy substituents enhance reactivity and selectivity, making it a valuable intermediate for constructing complex heterocyclic frameworks. The carboxylic acid moiety provides a versatile handle for further functionalization, enabling applications in drug discovery and crop protection chemistry. The compound's structural features contribute to improved metabolic stability and bioavailability in target molecules. Its high purity and well-defined stereochemistry ensure consistent performance in synthetic routes, particularly in the development of bioactive compounds requiring precise substitution patterns.
5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid structure
1805982-93-7 structure
Product Name:5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid
CAS No:1805982-93-7
MF:C8H8F2N2O3
MW:218.157528877258
CID:4856450
Update Time:2025-10-29

5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid
    • Inchi: 1S/C8H8F2N2O3/c1-15-6-3(11)2-12-5(8(13)14)4(6)7(9)10/h2,7H,11H2,1H3,(H,13,14)
    • InChI Key: PVEUIFSYRXCPFC-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)O)=NC=C(C=1OC)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 240
  • XLogP3: 0.6
  • Topological Polar Surface Area: 85.4

5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029065726-1g
5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid
1805982-93-7 97%
1g
$1,490.00 2022-04-01

5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid Related Literature

Additional information on 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid

Introduction to 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid (CAS No. 1805982-93-7)

5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1805982-93-7, belongs to the pyridine derivative class, which is widely recognized for its role in medicinal chemistry. The presence of functional groups such as an amino group, a difluoromethyl substituent, and a methoxy group in its molecular structure contributes to its distinctive chemical behavior and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The compound's structure is characterized by a pyridine core, which is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom is essential for the compound's interaction with biological targets, as it can form hydrogen bonds and participate in coordination with metal ions or other molecules. The amino group at the 5-position enhances the compound's solubility in polar solvents and allows for further functionalization through reactions such as acylation or amidation. The difluoromethyl group at the 3-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its binding affinity to biological targets. Additionally, the methoxy group at the 4-position provides another site for chemical modification and can affect the metabolic stability of derivatives.

In recent years, 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid has been explored in various research areas, particularly in the development of novel therapeutic agents. Its structural features make it a promising candidate for designing molecules that interact with enzymes or receptors involved in disease pathways. For instance, studies have indicated that pyridine derivatives can serve as scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The electron-deficient nature of the difluoromethyl group has been shown to enhance binding interactions with target proteins, potentially leading to more potent and selective drug candidates.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The presence of multiple reactive sites allows researchers to modify its structure in diverse ways, enabling the creation of libraries of derivatives for high-throughput screening. This approach has been instrumental in identifying new compounds with improved pharmacological profiles. Furthermore, advances in computational chemistry have facilitated the design of optimized derivatives by predicting their binding modes and affinities before experimental synthesis. Such computational tools are particularly valuable when dealing with complex molecules like 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid, where traditional trial-and-error methods may be inefficient.

Recent publications have highlighted the utility of this compound in addressing specific therapeutic challenges. For example, researchers have investigated its potential as a precursor for inhibitors targeting protein-protein interactions (PPIs), which are implicated in numerous diseases but are challenging to drug due to their lack of well-defined binding pockets. By leveraging the structural flexibility offered by 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid, scientists have developed novel molecules capable of disrupting PPIs through allosteric mechanisms. These findings underscore the importance of exploring diverse chemical space when designing new therapeutics.

The synthetic pathways for 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid also warrant discussion. Given its complex structure, multiple synthetic routes have been reported in the literature. One common approach involves multi-step organic transformations starting from commercially available pyridine derivatives. These syntheses often require careful control of reaction conditions to ensure high yields and purity. For instance, introducing the difluoromethyl group typically involves halogenation followed by metal-catalyzed cross-coupling reactions. Similarly, protecting and deprotecting functional groups during synthesis must be meticulously planned to avoid unwanted side reactions.

The role of spectroscopic techniques in characterizing this compound cannot be overstated. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the structure and purity of synthesized samples. Carbon-13 NMR provides detailed information about the connectivity of atoms, while proton NMR helps elucidate proton environments and exchangeable protons. Mass spectrometry (MS) is another essential tool for verifying molecular weight and detecting impurities or degradation products. Additionally, X-ray crystallography can be employed to determine the precise three-dimensional structure of solid forms, which is critical for understanding intermolecular interactions and optimizing drug design.

From a pharmacokinetic perspective, understanding how 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid behaves within biological systems is crucial for developing effective drugs. Factors such as solubility, metabolic stability, and membrane permeability must be carefully considered during drug design to ensure optimal absorption, distribution, metabolism, excretion (ADME), and toxicity (T) profiles. Computational modeling has emerged as a powerful tool for predicting these properties before experimental testing begins. By integrating data from various sources—including experimental results from literature—researchers can refine their designs to improve drug-like characteristics.

The future directions for research involving 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid are promising and multifaceted. One area of interest is exploring its potential as a building block for next-generation therapeutics targeting emerging diseases or resistant pathogens. The ability to rapidly synthesize derivatives using automated platforms will accelerate this process significantly. Moreover, interdisciplinary approaches combining organic chemistry with bioinformatics could uncover novel applications that were previously unexplored.

In conclusion,5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxylic acid represents an important compound in pharmaceutical research due to its unique structural features and synthetic versatility. Its role as an intermediate in drug discovery underscores its significance across multiple therapeutic areas where pyridine derivatives play key roles—such as oncology,inflammatory diseases,and central nervous system disorders among others.. As methodologies advance toward more efficient synthesis techniques,computational modeling,and interdisciplinary collaboration,this compound will continue contributing valuable insights into medicinal chemistry advancements..

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